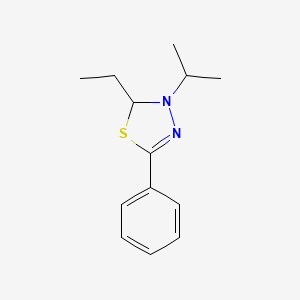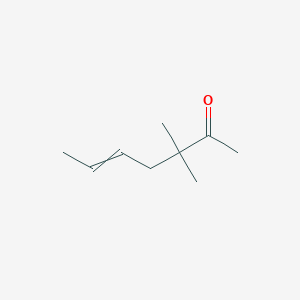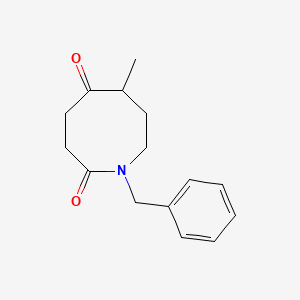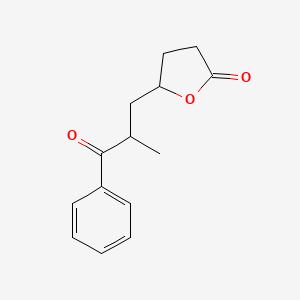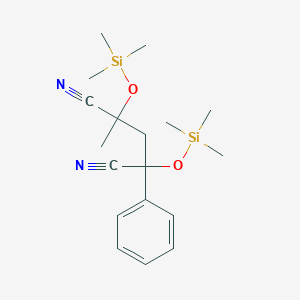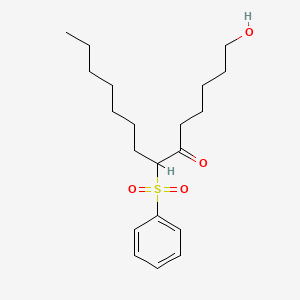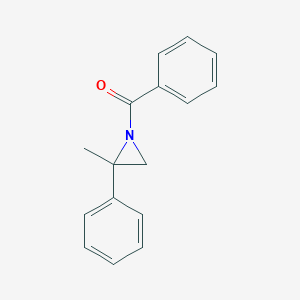
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. This compound features a phenyl group and a methanone group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of 2-methyl-2-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of benzoyl chloride, followed by the elimination of hydrochloric acid. This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Oxaziridines or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is harnessed in synthetic chemistry to create new compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Phenylaziridine: Similar structure but lacks the methanone group.
Benzoylaziridine: Contains a benzoyl group but differs in the substitution pattern.
Uniqueness
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both a phenyl group and a methanone group attached to the aziridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
88122-88-7 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(2-methyl-2-phenylaziridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H15NO/c1-16(14-10-6-3-7-11-14)12-17(16)15(18)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
PIJOBYWPRUPDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


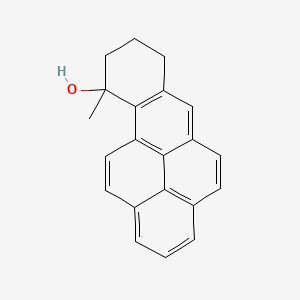

![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)
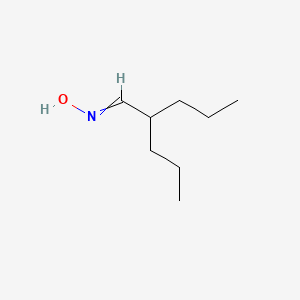
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
